Product packaging for Reticulin(Cat. No.:CAS No. 1699-46-3)

Reticulin

Número de catálogo: B1181520
Número CAS: 1699-46-3
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Descripción

Reticulin, also known by its systematic IUPAC name 1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol, is a benzylisoquinoline alkaloid with the molecular formula C19H23NO4 and an average mass of 329.40 g/mol . This compound is a known precursor in the biosynthetic pathways of other alkaloids, including morphine . Research indicates that reticuline possesses central nervous system depressing effects and has been studied in the context of its potential toxicity to dopaminergic neurons . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO4 B1181520 Reticulin CAS No. 1699-46-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLYRWXGMIUIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862010
Record name 1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis Pathways of Reticulin

Upstream Precursor Metabolism

The foundational building blocks for reticuline (B1680550) biosynthesis are derived from the amino acid L-tyrosine. Two molecules of tyrosine are ultimately converted into the two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) wikipedia.orgwikipedia.orgwikipedia.orgfishersci.cawikidata.orgnih.govuni.lu.

L-tyrosine serves as the primary precursor for the biosynthesis of benzylisoquinoline alkaloids wikipedia.orgwikipedia.orgwikipedia.orgfishersci.canih.govontosight.ainih.gov. This aromatic amino acid is channeled into specialized metabolic pathways to generate the necessary intermediates. One significant derivative is L-3,4-dihydroxyphenylalanine (L-DOPA), formed through the hydroxylation of tyrosine wikipedia.orgfishersci.caontosight.ai. While the precise enzymatic steps in plants for the complete conversion of tyrosine to dopamine and 4-HPAA are not fully elucidated in all species, these derivatives are established intermediates wikipedia.orgontosight.ai.

The pathway from tyrosine diverges to produce dopamine and 4-HPAA. Dopamine is synthesized from tyrosine, potentially via L-DOPA, through decarboxylation catalyzed by enzymes such as tyrosine decarboxylase (TYDC) or DOPA decarboxylase wikipedia.orgfishersci.caontosight.aimassbank.eu. The formation of 4-HPAA from tyrosine is proposed to involve transamination and decarboxylation reactions ontosight.aiwikipedia.org. Enzymes like tyrosine aminotransferase (TAT) and a putative 4-hydroxyphenylpyruvate decarboxylase are implicated in this conversion ontosight.aiwikipedia.org. In some plants, a single enzyme, 4-hydroxyphenylacetaldehyde synthase (4HPAAS), may directly convert tyrosine to 4-HPAA ontosight.aiwikipedia.org. These two molecules, dopamine and 4-HPAA, represent the convergence point of the upstream metabolism, providing the necessary components for the formation of the isoquinoline (B145761) and benzyl (B1604629) moieties of the BIA structure, respectively fishersci.cauni.lu.

Tyrosine Pathway and Derivatives

Enzymatic Cascade to (S)-Reticulin

The core structure of reticuline is assembled through a series of enzymatic reactions that begin with the condensation of dopamine and 4-HPAA and involve subsequent methylation and hydroxylation steps.

The first committed step in the biosynthesis of benzylisoquinoline alkaloids is the stereospecific Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS) wikipedia.orgfishersci.cawikidata.orgnih.govuni.luhmdb.canih.govuni.luuni.lu. This reaction forms (S)-norcoclaurine, the first benzylisoquinoline scaffold wikipedia.orgfishersci.cawikidata.orgnih.govuni.luhmdb.ca. NCS is notable for its strict stereoselectivity, consistently yielding the (S)-enantiomer, which is crucial for the downstream stereoselective enzymatic transformations in the BIA pathway nih.govuni.luuni.lu. Mechanistic studies indicate that NCS catalysis involves the formation of an iminium ion intermediate, followed by a nucleophilic attack and proton abstraction, leading to the observed S-stereospecific product nih.govuni.lu. NCS belongs to the pathogenesis-related 10 (PR10) protein/Bet v1 allergen family and is a unique enzyme in BIA metabolism uni.lunih.govuni.lu.

Following the formation of (S)-norcoclaurine, a series of methylation reactions are required to convert it to (S)-reticuline wikipedia.orgwikipedia.orgnih.govnih.govhmdb.caguidetopharmacology.orgnih.gov. These steps involve the transfer of methyl groups to specific nitrogen and oxygen atoms on the norcoclaurine backbone. Key methyltransferase enzymes catalyze these reactions: norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) wikipedia.orgnih.govhmdb.caguidetopharmacology.orgnih.govresearchgate.net. These enzymes act sequentially, although the precise order of O-methylation steps can influence the pathway flux researchgate.net. For instance, 6OMT catalyzes the O-methylation at the 6-position, CNMT catalyzes N-methylation, and 4'OMT catalyzes O-methylation at the 4'-position nih.govguidetopharmacology.orgnih.gov.

Sequential N-Methylation and O-Methylation Reactions

Stereoisomeric Interconversion: (S)-Reticulin and (R)-Reticulin

(S)-Reticulin is the initial stereoisomer formed in the main biosynthetic pathway from tyrosine. However, the biosynthesis of certain important alkaloids, such as the morphinan (B1239233) alkaloids (e.g., morphine), proceeds from the (R)-stereoisomer of Reticulin, (R)-Reticulin. google.comresearchgate.net This necessitates a stereochemical interconversion, or epimerization, of (S)-Reticulin to (R)-Reticulin. google.comthieme-connect.compharmaceutical-journal.com

Discovery and Characterization of Epimerase Enzymes (e.g., STORR)

For a considerable time, the enzyme responsible for converting (S)-Reticulin to (R)-Reticulin remained unidentified. google.com However, research, particularly in the opium poppy (Papaver somniferum), led to the discovery and characterization of this crucial enzyme. google.comthieme-connect.compharmaceutical-journal.com The enzyme responsible for this stereochemical inversion was designated STORR, standing for "(S)-to-(R)-reticuline". google.comthieme-connect.compharmaceutical-journal.com

STORR is a unique bifunctional enzyme. google.comthieme-connect.com It was found to be encoded by a single fused gene comprising two distinct domains. thieme-connect.com One domain encodes a cytochrome P450 monoxygenase, while the other encodes an oxidoreductase. google.comthieme-connect.com Genetic analysis of opium poppy mutants with impaired morphine synthesis and accumulation of this compound further confirmed STORR as the locus responsible for the epimerization of (S)- to (R)-Reticulin. thieme-connect.com

Molecular Mechanisms of Stereochemical Transformation

The stereochemical transformation of (S)-Reticulin to (R)-Reticulin catalyzed by STORR is a two-step process. researchgate.netthieme-connect.com This conversion involves an oxidation-reduction sequence. thieme-connect.com

The first step is the oxidation of (S)-Reticulin. researchgate.netthieme-connect.com This reaction, likely catalyzed by the cytochrome P450 domain of STORR, leads to the formation of an iminium ion intermediate, specifically 1,2-dehydroreticuline (B1196774). researchgate.netthieme-connect.com

The second step involves the reduction of the 1,2-dehydroreticuline intermediate. researchgate.netthieme-connect.com This reduction is catalyzed by the oxidoreductase domain of STORR, resulting in the formation of (R)-Reticulin. researchgate.netthieme-connect.com The fusion of the dehydrogenase (responsible for oxidation, sometimes referred to as DRS) and reductase (DRR) activities into a single bifunctional enzyme like STORR has been proposed as a significant evolutionary event in the development of morphinan alkaloid biosynthesis. researchgate.net

This two-step mechanism, mediated by the distinct but fused domains of STORR, allows for the precise inversion of stereochemistry at the chiral center of this compound, providing the necessary (R)-stereoisomer for downstream biosynthetic pathways leading to compounds like morphine. google.comresearchgate.netthieme-connect.com

Metabolic Fates and Downstream Biosynthesis from Reticulin

Divergence into Major Benzylisoquinoline Alkaloid Branches

(S)-Reticuline stands as the crucial intermediate from which numerous BIA metabolites are derived core.ac.ukcaltech.edunih.gov. The stereochemistry at the C1 chiral center of reticuline (B1680550) dictates its metabolic fate . From (S)-reticuline, pathways diverge to produce various alkaloid types, including protoberberines, sanguinarine (B192314), protopine, magnoflorine (B1675912), and morphinan (B1239233) alkaloids caltech.edunih.gov. The conversion of (S)-reticuline to downstream metabolites occurs along various branches, ultimately leading to the synthesis of pharmacologically relevant molecules such as morphine and berberine (B55584) core.ac.ukcaltech.edu.

Morphinan Alkaloid Biosynthesis from (R)-Reticulin

The biosynthesis of morphinan alkaloids, a family that includes well-known compounds like morphine, codeine, and thebaine, proceeds from (R)-reticuline caltech.eduplos.org. While (S)-reticuline is the primary product of upstream BIA biosynthesis, it is isomerized to (R)-reticuline to enter the morphinan pathway caltech.edunih.govnih.govmdpi.com. This isomerization is considered an essential step for the evolution of the promorphinan/morphinan subclass of BIAs in opium poppy researchgate.net. The conversion of (S)-reticuline to (R)-reticuline in Papaver somniferum involves a two-step process catalyzed by a unique bifunctional protein called STORR, which contains both a P450 monoxygenase and an oxidoreductase domain thieme-connect.com.

Enzymatic Conversion to Salutaridine (B1681412)

The first committed step in the morphinan alkaloid pathway from (R)-reticuline is its enzymatic conversion to salutaridine plos.org. This reaction involves an intramolecular phenol (B47542) oxidative coupling uniprot.orggenome.jp. The enzyme responsible for this crucial conversion is salutaridine synthase (PsSAS), a membrane-bound cytochrome P450 enzyme plos.orggenome.jpwikipedia.org. PsSAS is strictly enantioselective for the (R)-enantiomer of reticuline plos.org. This enzyme catalyzes the formation of salutaridine by intramolecular phenol oxidation of (R)-reticuline without incorporating oxygen into the product uniprot.orggenome.jp.

Table 1: Enzymatic Conversion of (R)-Reticuline to Salutaridine

SubstrateEnzymeProductEC NumberCofactor(s)Organism
(R)-ReticulineSalutaridine Synthase (PsSAS)Salutaridine1.14.19.67NADPH, O₂ , HemePapaver somniferum

Note: While O₂ is a substrate, it is not incorporated into the product in the C-C phenol coupling reaction catalyzed by salutaridine synthase uniprot.orggenome.jp.

Subsequent Steps Leading to Morphinan Scaffold

Following the formation of salutaridine, a series of subsequent enzymatic steps lead to the morphinan scaffold. Salutaridine is converted to salutaridinol (B1235100) by the enzyme salutaridine reductase (PsSAR) plos.org. PsSAR catalyzes this reaction with an optimum pH between 6.0 and 6.5 plos.org. Salutaridinol is then acetylated by salutaridinol 7-O-acetyltransferase (PsSAT) to produce the unstable intermediate salutaridinol 7-O-acetate plos.orgnih.gov. This unstable intermediate spontaneously rearranges to form thebaine plos.orgnih.gov.

Thebaine is a key intermediate in the biosynthesis of morphine and codeine plos.orgnih.gov. The conversion of thebaine to morphine occurs via a multistep bifurcated pathway mdpi.com. A major route involves the conversion of thebaine through intermediates including codeine mdpi.com. Codeinone (B1234495) reductase (COR) catalyzes the reduction of codeinone to codeine nih.govmdpi.comresearchgate.net. Finally, morphine is formed by codeine O-demethylase (CODM) mdpi.com. An alternative, minor route to morphine bypasses codeinone and proceeds via oripavine mdpi.compnas.org.

Table 2: Key Enzymes in Morphinan Biosynthesis from Salutaridine

SubstrateEnzymeProduct
SalutaridineSalutaridine Reductase (PsSAR)Salutaridinol
SalutaridinolSalutaridinol 7-O-acetyltransferase (PsSAT)Salutaridinol 7-O-acetate
Salutaridinol 7-O-acetateSpontaneous rearrangementThebaine
ThebaineThebaine 6-O-demethylase (PsT6ODM)Codeinone
CodeinoneCodeinone Reductase (COR)Codeine
CodeineCodeine O-demethylase (CODM)Morphine

Protoberberine and Sanguinarine Alkaloid Biosynthesis from (S)-Reticulin

(S)-Reticuline is the committed precursor for the biosynthesis of protoberberine and sanguinarine alkaloids nih.govresearchgate.netnih.gov. The first committed step in this branch of the BIA pathway is the conversion of (S)-reticuline to (S)-scoulerine frontiersin.orgnih.govresearchgate.netnih.gov.

Oxidative Cyclization and Methylenation Reactions

The conversion of (S)-reticuline to (S)-scoulerine is catalyzed by the berberine bridge enzyme (BBE) frontiersin.orgnih.govresearchgate.netnih.gov. BBE is a flavoprotein oxidase that catalyzes a unique oxidative cyclization reaction genome.jpnih.govnih.govacs.orgrhea-db.org. This reaction converts the N-methyl group of (S)-reticuline into the methylene (B1212753) bridge carbon of (S)-scoulerine, forming the characteristic protoberberine carbon skeleton core.ac.ukgenome.jp. This regioselective reaction involves the formation of a methylene iminium ion intermediate core.ac.uknih.govnih.gov.

Following the formation of (S)-scoulerine, subsequent steps in protoberberine and sanguinarine biosynthesis involve methylation and methylenedioxy bridge formation reactions oup.comresearchgate.net. For example, in berberine biosynthesis, (S)-scoulerine undergoes 9-O-methylation by (S)-scoulerine 9-O-methyltransferase (SOMT) to yield (S)-tetrahydrocolumbamine oup.comresearchgate.net. Methylenedioxy bridges are installed by cytochrome P450 enzymes, such as canadine (B1168894) synthase (CYP719A1) oup.com.

Key Enzymes and Pathway Intermediates

The berberine bridge enzyme (BBE) is a key enzyme in the biosynthesis of protoberberine and benzophenanthridine alkaloids, catalyzing the stereoselective conversion of (S)-reticuline to (S)-scoulerine nih.govproteopedia.orgresearchgate.net. (S)-Scoulerine serves as a common intermediate for the biosynthesis of sanguinarine, berberine, and noscapine (B1679977) researchgate.net.

In the sanguinarine pathway, (S)-scoulerine is converted to (S)-stylopine via the formation of two methylenedioxy bridges catalyzed by P450-dependent monooxygenases, including cheilanthifoline synthase and stylopine synthase (CYP719A2) researchgate.net. Further enzymatic oxidations and an N-methylation lead from (S)-stylopine to sanguinarine nih.gov. Key enzymes in the later steps of sanguinarine biosynthesis include (S)-cis-N-methylstylopine 14-hydroxylase (MSH), a cytochrome P450 of the CYP82N subfamily nih.gov.

Table 3: Key Enzymes and Intermediates in Protoberberine/Sanguinarine Biosynthesis from (S)-Reticuline

SubstrateEnzymeProductDownstream Pathway
(S)-ReticulineBerberine Bridge Enzyme (BBE)(S)-ScoulerineProtoberberine, Sanguinarine, Protopine, Noscapine
(S)-Scoulerine(S)-Scoulerine 9-O-methyltransferase (SOMT)(S)-TetrahydrocolumbamineBerberine
(S)-ScoulerineCheilanthifoline synthase, Stylopine synthase (CYP719A2)(S)-StylopineSanguinarine
N-methylstylopine(S)-cis-N-methylstylopine 14-hydroxylase (MSH)ProtopineSanguinarine

Other Branch Pathways Originating from Reticulin

Beyond its role as a precursor to morphinan alkaloids like morphine, (S)-reticuline serves as the originating point for several other significant branches of the BIA biosynthetic pathway. These branches lead to the synthesis of diverse structural scaffolds, including protoberberines, benzo[c]phenanthridines, phthalideisoquinolines, and papaverine-type alkaloids. researchgate.netnih.govmdpi.commdpi.com The partitioning of metabolic flux from (S)-reticuline into these various pathways is tightly regulated by the activity and specificity of downstream enzymes.

Formation of Aporphine (B1220529) and Other BIA Classes

The biosynthesis of a variety of BIA classes initiates from reticuline. A key transformation involves the formation of aporphine alkaloids, which are generated through an intramolecular carbon-carbon phenol coupling reaction of reticuline. oup.comresearchgate.netnih.govresearchgate.net This coupling typically occurs between C8 of the isoquinoline (B145761) moiety and either C2' or C6' of the benzyl (B1604629) group. nih.gov Enzymes belonging to the CYP80 family are known to initiate the formation of aporphine alkaloids. oup.com For instance, corytuberine (B190840) synthase (CYP80G2) has been implicated in establishing the aporphine scaffold, as seen in the biosynthesis of corytuberine. nih.gov Magnoflorine, a quaternary aporphine alkaloid, is also synthesized from (S)-reticuline, potentially via corytuberine. researchgate.netnih.govnih.govnih.gov

The morphinan alkaloid pathway, leading to compounds such as morphine, codeine, and thebaine, represents another major branch originating from reticuline. This pathway is uniquely dependent on the stereochemical inversion of (S)-reticuline to its (R)-enantiomer, a reaction catalyzed by reticuline epimerase (also known as STORR). mdpi.commdpi.comfrontiersin.orgrsc.orgresearchgate.net Subsequently, (R)-reticuline undergoes a crucial C-C phenol coupling reaction, catalyzed by salutaridine synthase (CYP719B1), to form salutaridine, the first dedicated intermediate in the morphinan series. oup.comresearchgate.net

The biosynthesis of protoberberine and benzo[c]phenanthridine (B1199836) alkaloids, such as berberine and sanguinarine, diverges from (S)-reticuline through the action of the berberine bridge enzyme (BBE). nih.govmdpi.commdpi.com BBE catalyzes an oxidative cyclization involving the N-methyl group of (S)-reticuline, forming the characteristic berberine bridge carbon and yielding (S)-scoulerine, a precursor to these alkaloid classes. nih.gov

Phthalideisoquinoline alkaloids, including noscapine, also originate from (S)-reticuline, with the initial step catalyzed by BBE to produce (S)-scoulerine. mdpi.com

Furthermore, (S)-reticuline is a precursor in the biosynthesis of papaverine (B1678415). This pathway involves the methylation of (S)-reticuline by reticuline 7-O-methyltransferase (7OMT) to form (S)-laudanine, followed by subsequent enzymatic steps that lead to tetrahydropapaverine and ultimately papaverine. researchgate.net

Comparative Analysis of Pathway Regulation and Enzyme Specificity

The biosynthesis of alkaloids downstream of reticuline is characterized by intricate regulation and notable enzyme specificity, particularly concerning the stereochemistry of reticuline. The existence of two enantiomers, (S)- and (R)-reticuline, is critical as their metabolic fates are distinct and directed by specific enzymes. (S)-Reticuline primarily serves as the precursor for protoberberine and certain aporphine alkaloids, with enzymes like CYP80G10 involved in its conversion in some species. In contrast, (R)-reticuline is the committed precursor for the morphinan pathway, and its formation from (S)-reticuline by reticuline epimerase is a key regulatory point. mdpi.commdpi.comfrontiersin.orgrsc.orgresearchgate.net Salutaridine synthase (CYP719B1), which acts on (R)-reticuline, exhibits high substrate specificity for this enantiomer. researchgate.net

Enzyme specificity varies across the different branches of reticuline metabolism. While some enzymes in BIA biosynthesis may accept a relatively broad range of substrates, others demonstrate high specificity, ensuring the directed synthesis of particular alkaloid scaffolds. oup.com N-methyltransferases (NMTs), for example, show diversity in their substrate preferences, with some acting on early pathway intermediates and others, like Reticuline N-methyltransferase (RNMT), specifically methylating reticuline enantiomers and downstream products like corytuberine in the context of magnoflorine biosynthesis. nih.govnih.gov RNMT from opium poppy efficiently catalyzes the N-methylation of both (S)- and (R)-reticuline, as well as (S)-corytuberine. nih.govnih.gov

Regulation of these pathways can occur at the level of gene expression, influencing the abundance of key biosynthetic enzymes. mdpi.comnih.govmdpi.com However, simply overexpressing a single enzyme may not always lead to increased product accumulation if subsequent steps become rate-limiting. mdpi.com Similarly, blocking an enzyme's activity might reduce downstream metabolite levels but not necessarily eliminate them entirely, suggesting complex pathway interactions and potential alternative routes or regulatory mechanisms. mdpi.com The inherent substrate specificity of the enzymes plays a crucial role in controlling the flow of metabolites and determining the final alkaloid profile. nih.gov Furthermore, the spatial organization of enzymes, potentially through compartmentalization or the formation of metabolons, may contribute to pathway efficiency and the channeling of intermediates. caltech.edu

Here is a summary of key enzymes and their roles in the downstream biosynthesis from this compound:

Enzyme NameReaction CatalyzedSubstrate SpecificityDownstream Pathway(s)
Reticuline Epimerase (REPI/STORR)Isomerization of (S)-reticuline to (R)-reticulineSpecific for (S)-reticulineMorphinan alkaloids
Salutaridine Synthase (CYP719B1)Intramolecular C-C phenol coupling of (R)-reticuline to form salutaridineHighly specific for (R)-reticulineMorphinan alkaloids
Berberine Bridge Enzyme (BBE)Oxidative cyclization of the N-methyl group of (S)-reticuline to form (S)-scoulerineSpecific for (S)-reticulineProtoberberines, Benzo[c]phenanthridines, Phthalideisoquinolines
Reticuline 7-O-methyltransferase (7OMT)Methylation of (S)-reticuline to (S)-laudanineSpecific for (S)-reticulinePapaverine
Corytuberine Synthase (CYP80G2)Intramolecular C-C phenol coupling to form aporphine scaffold (e.g., corytuberine)Acts on reticuline (stereochemistry may vary by species)Aporphine alkaloids
Reticuline N-methyltransferase (RNMT)N-methylation of reticuline enantiomers and (S)-corytuberineAccepts (S)- and (R)-reticuline, (S)-corytuberineMagnoflorine (a quaternary aporphine)

Molecular Biology and Genetic Regulation of Reticulin Biosynthesis

Gene Identification and Cloning of Reticulin Pathway Enzymes

The elucidation of the genes and enzymes involved in the reticuline (B1680550) biosynthetic pathway has been a significant area of research, particularly in model plants like opium poppy (Papaver somniferum), Coptis japonica, and Eschscholzia californica frontiersin.org.

Transcriptomic and Genomic Approaches for Enzyme Discovery

Transcriptomic and genomic approaches have revolutionized the discovery of genes encoding enzymes in secondary metabolic pathways, including the biosynthesis of reticuline and other BIAs frontiersin.orgmdpi.com. By analyzing gene expression profiles (transcriptomics) and genome sequences (genomics), researchers can identify candidate genes that are likely involved in the pathway. This is often achieved by looking for genes that are co-expressed with known pathway genes, are located in genomic clusters, or show sequence similarity to enzymes catalyzing similar reactions in other organisms frontiersin.orgmdpi.combiorxiv.org.

For instance, transcriptomic analysis of different tissues or developmental stages in BIA-producing plants can reveal genes with expression patterns that correlate with the accumulation of reticuline or downstream alkaloids frontiersin.orgnih.gov. Genes encoding enzymes in the pathway leading to (S)-reticuline, such as tyrosine decarboxylase (TYDC), norcoclaurine synthase (NCS), norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), N-methylcoclaurine 3′-hydroxylase (NMCH), and 3′-hydroxy N-methylcoclaurine 4′-O-methyltransferase (4′OMT), have been identified and characterized using these methods nih.govoup.comfrontiersin.org.

Genomic sequencing provides the complete set of genes in an organism, allowing for the identification of gene families involved in BIA production and the analysis of gene clusters that may contain multiple pathway genes mdpi.combiorxiv.org. The integration of transcriptomics and metabolomics data further strengthens the correlation between gene expression and metabolite accumulation, facilitating the identification of relevant biosynthetic genes frontiersin.orgresearchgate.netmdpi.com.

Characterization of Gene Families Involved in BIA Production

The enzymes involved in BIA biosynthesis, including those directly producing or modifying reticuline, often belong to specific gene families. These include methyltransferases (OMTs, CNMT), cytochrome P450 monooxygenases (CYP450s), oxidoreductases, and decarboxylases nih.govfrontiersin.orgmdpi.com.

Methyltransferases, such as 6OMT, CNMT, and 4′OMT, catalyze methylation steps crucial for the conversion of (S)-norcoclaurine to (S)-reticuline oup.comfrontiersin.org. Cytochrome P450 enzymes, like NMCH and salutaridine (B1681412) synthase (SalSyn), are involved in hydroxylation and intramolecular coupling reactions, respectively, acting on intermediates including (S)- and (R)-reticuline nih.govoup.comresearchgate.net. The characterization of these gene families involves studying their phylogenetic relationships, gene structure, and functional diversity to understand their specific roles in the complex BIA pathway nih.gov.

Research has shown that different members within these gene families can exhibit distinct substrate specificities and expression patterns, contributing to the diversity of BIAs produced in different plant species or tissues researchgate.netnih.gov. For example, while (S)-reticuline is a common intermediate, its conversion to various downstream alkaloids like morphine or berberine (B55584) is catalyzed by distinct enzymes belonging to these families kspbtjpb.orgcabidigitallibrary.org.

Transcriptional and Post-Transcriptional Regulation

The levels of reticuline and downstream BIAs are not solely determined by the presence of biosynthetic enzymes but are also subject to sophisticated transcriptional and post-transcriptional regulatory mechanisms.

Promoter Analysis and Regulatory Elements

Transcriptional regulation involves the control of gene expression at the level of transcription initiation. This is mediated by the binding of transcription factors (TFs) to specific DNA sequences called cis-regulatory elements (CREs) located in the promoter regions of biosynthetic genes frontiersin.orgcdnsciencepub.comnih.gov.

Promoter analysis of BIA biosynthetic genes has revealed the presence of various CREs, including binding sites for TF families such as WRKY, MYB, AP2/ERF, and bHLH researchgate.netmdpi.comnih.gov. These TFs can act as activators or repressors of gene expression, influencing the rate at which the biosynthetic enzymes are produced frontiersin.orgresearchgate.netmdpi.com. For instance, WRKY transcription factors have been shown to interact with W-box elements in the promoters of BIA pathway genes, including TYDC, activating their transcription frontiersin.orgresearchgate.netresearchgate.net. Similarly, MYB and AP2/ERF factors have been implicated in regulating BIA biosynthesis, with their binding motifs found in the promoter regions of relevant genes researchgate.netmdpi.com.

Studies using techniques like dual-luciferase assays have demonstrated the ability of specific TFs to transactivate the promoters of genes encoding enzymes in the reticuline pathway frontiersin.orgnih.gov. The presence of multiple CREs in a single promoter allows for complex regulatory inputs, integrating signals from different pathways and environmental cues nih.gov.

Environmental and Developmental Influences on Gene Expression

The expression of genes involved in reticuline biosynthesis and subsequent BIA production is influenced by a range of environmental factors and developmental signals. These influences contribute to the tissue-specific and inducible nature of alkaloid accumulation in plants kspbtjpb.orgcabidigitallibrary.orgresearchgate.net.

Environmental stimuli such as wounding, pathogen attack, and treatment with signaling molecules like methyl jasmonate (MeJA) can induce the expression of BIA biosynthetic genes researchgate.netfrontiersin.orgmdpi.com. MeJA, a plant hormone involved in defense responses, has been shown to up-regulate the expression of genes in the (S)-reticuline and papaverine (B1678415) biosynthetic pathways in opium poppy mdpi.com. This suggests that reticuline biosynthesis is integrated into the plant's defense mechanisms.

Developmental stage and tissue type also play significant roles in regulating BIA biosynthesis. In opium poppy, for example, the accumulation of specific BIAs, including those derived from reticuline, varies between different organs like roots, stems, leaves, and latex nih.govnih.gov. This differential accumulation is linked to the tissue-specific expression of biosynthetic genes and the localization of enzymes and intermediates cabidigitallibrary.orgnih.govnih.gov. Studies have shown that transcripts for enzymes in the (S)-reticuline pathway are localized to specific cell types, such as sieve elements and companion cells in the phloem frontiersin.orgoup.comnih.gov.

The interplay between environmental signals and developmental programs, mediated by transcription factors and their interaction with promoter elements, fine-tunes the expression of genes encoding reticuline pathway enzymes, thereby controlling the rate and location of reticuline production and its subsequent conversion into diverse BIAs.

Subcellular Localization and Compartmentalization of Biosynthesis

The biosynthesis of reticuline and other BIAs is not confined to a single cellular compartment but involves enzymes localized to different organelles and cellular structures. This subcellular compartmentalization can contribute to metabolic channeling, preventing the accumulation of toxic intermediates and increasing the efficiency of the pathway cabidigitallibrary.organnualreviews.org.

Studies, particularly in opium poppy, have provided insights into the subcellular localization of enzymes in the BIA pathway. While some early steps might occur in the cytosol, enzymes involved in the conversion of (S)-norcoclaurine to (S)-reticuline and subsequent reactions are found in various locations, including the endoplasmic reticulum (ER) and potentially vesicles cabidigitallibrary.orgoup.comcdnsciencepub.comannualreviews.org.

For example, some enzymes in the pathway are associated with endomembranes, and there has been speculation about the involvement of specialized alkaloid-synthesizing vesicles cdnsciencepub.com. The berberine bridge enzyme (BBE), which acts on (S)-reticuline, is initially targeted to the ER and then sorted to a vacuolar compartment in some species cdnsciencepub.com. Salutaridine synthase (SalSyn), involved in the conversion of (R)-reticuline to salutaridine in the morphinan (B1239233) branch, has also been found to be membrane-bound cabidigitallibrary.org.

In opium poppy, there is evidence for a multi-cell model where different parts of the BIA pathway occur in distinct cell types associated with the phloem, such as sieve elements and companion cells frontiersin.orgoup.comnih.gov. Transcripts for biosynthetic enzymes are localized to companion cells, while the corresponding enzymes are found in sieve elements frontiersin.orgoup.com. This spatial separation necessitates the transport of enzymes or intermediates between these cell types, adding another layer of complexity to the regulation of BIA biosynthesis frontiersin.orgoup.com. The precise mechanisms of transport and the formation of potential metabolic channels within or between cells are still areas of active research cabidigitallibrary.organnualreviews.org.

Mapping Enzyme Activities to Organelles (e.g., Endoplasmic Reticulum, Vacuole)

Research, primarily in opium poppy, has elucidated the cellular localization of several key enzymes involved in this compound biosynthesis and subsequent pathways. The endoplasmic reticulum (ER) plays a significant role in the early steps of BIA biosynthesis. Enzymes such as (S)-N-methylcoclaurine-3'-hydroxylase (CYP80B1), which is involved in the formation of (S)-reticuline, have been localized to the ER membrane capes.gov.brresearchgate.netnih.gov. The ER is a central hub for the synthesis of various lipids and proteins, including transmembrane proteins and those destined for secretion or other organelles of the endomembrane system nih.govnih.govkhanacademy.orgbritannica.com.

The berberine bridge enzyme (BBE), which converts (S)-reticuline to (S)-scoulerine (a precursor for protoberberines and benzophenanthridines), is initially targeted to the ER via an N-terminal signal peptide frontiersin.orgnih.gov. While initially associated with the ER, BBE is subsequently transported to the vacuole frontiersin.orgnih.gov. The vacuole is a prominent organelle in plant cells involved in storage, detoxification, and maintaining turgor pressure leeds.ac.uk. Although BBE is found in the vacuole, its optimal activity is at alkaline pH, suggesting it may be active before reaching the acidic environment of the vacuole frontiersin.orgnih.gov.

The conversion of (S)-reticuline to (R)-reticuline, a crucial step for morphinan alkaloid biosynthesis, is catalyzed by a fusion protein called STORR ( (S)-to-(R)-reticuline) pharmaceutical-journal.com. This enzyme contains cytochrome P450 and aldo-keto reductase modules pharmaceutical-journal.com. While the precise organellar localization of STORR is not as extensively documented as CYP80B1 or BBE in the provided sources, cytochrome P450 enzymes are often associated with the ER membrane in plants, involved in various metabolic processes including alkaloid biosynthesis nih.govnih.gov.

The later steps of morphine biosynthesis from (R)-reticuline involve enzymes like salutaridine synthase (PsSAS), salutaridinol (B1235100) reductase (PsSAR), and salutaridinol acetyltransferase (PsSAT), as well as enzymes converting thebaine to morphine (PsT6ODM, PsCOR, PsCODM) researchgate.net. Studies in opium poppy have indicated that most of the enzymes involved in converting (R)-reticuline to morphine are predominant in laticifers, specialized cells that contain latex nih.gov. Within these cells, the enzymes converting (R)-reticuline to thebaine appear to be localized in sieve elements, while the final enzymes converting thebaine to morphine are predominant in adjacent laticifers, the site of morphine accumulation nih.gov.

Here is a summary of the reported enzyme localizations:

EnzymeReaction CatalyzedReported Organellar/Cellular LocalizationSource(s)
(S)-N-methylcoclaurine-3'-hydroxylase (CYP80B1)Involved in (S)-reticuline formationEndoplasmic Reticulum (ER) capes.gov.brresearchgate.netnih.gov
Berberine bridge enzyme (BBE)(S)-reticuline to (S)-scoulerineInitially ER, then Vacuole frontiersin.orgnih.gov
STORR ((S)-to-(R)-reticuline)(S)-reticuline to (R)-reticuline(Associated with CYP450, likely ER-related) pharmaceutical-journal.com
Enzymes converting (R)-reticuline to ThebaineSalutaridine synthase, Salutaridinol reductase, etc.Sieve elements (in laticifers) nih.gov
Enzymes converting Thebaine to MorphineThebaine 6-O-demethylase, Codeinone (B1234495) reductase, etc.Laticifers nih.gov

Transport Mechanisms of Intermediates between Cellular Compartments

The spatial separation of enzymes involved in this compound biosynthesis and downstream pathways necessitates the transport of intermediates between different cellular compartments and even between different cell types nih.gov. While specific transporters for all intermediates have not been fully characterized, several mechanisms are proposed or have some supporting evidence.

The association of early biosynthetic enzymes like CYP80B1 and BBE with the ER suggests that intermediates are synthesized within or on the membrane of the ER capes.gov.brresearchgate.netnih.gov. For enzymes like BBE that are transported to the vacuole, vesicular transport via the endomembrane system is the likely mechanism khanacademy.orgfrontiersin.orgnih.gov. Proteins destined for the vacuole or secretion are synthesized on ribosomes attached to the rough ER, enter the ER lumen, and are then trafficked through the Golgi apparatus before reaching their final destination khanacademy.orgbritannica.com. The N-terminal signal peptide of BBE directs it to the ER, and a vacuolar sorting determinant facilitates its transport to the vacuole nih.gov.

In opium poppy, the biosynthesis of morphine involves distinct cell types: sieve elements and laticifers nih.gov. Most of the pathway converting (R)-reticuline to morphine occurs in sieve elements, but the final steps and accumulation of morphine take place in adjacent laticifers nih.gov. This indicates that intermediates, such as thebaine, are transported from sieve elements to laticifers nih.gov. Potential mechanisms for this intercellular transport include symplastic movement through plasmodesmata or apoplastic movement potentially mediated by specific transporters nih.gov. The detection of various BIA pathway intermediates in latex suggests that the translocation process between these cell types may not be entirely specific nih.gov.

While direct experimental data on the transport of this compound itself between specific organelles like the ER and vacuole is limited in the provided sources, the localization of enzymes before and after the this compound branch point in different compartments (ER, vacuole, sieve elements, laticifers) strongly implies active transport or diffusion mechanisms are in place to move intermediates through the pathway. Studies on other alkaloid pathways also highlight the importance of transporters, such as CrNPF2.9 involved in strictosidine (B192452) efflux across the vacuolar membrane in Catharanthus roseus rsc.org. Similarly, passive diffusion has been suggested as a transport mechanism for BIA metabolites like norlaudanosoline and reticuline in engineered yeast, although this may differ in plant cells with specialized transport systems caltech.edu.

Further research is needed to fully elucidate the specific transport proteins and mechanisms responsible for moving this compound and its precursors and products between the ER, cytosol, vacuole, and across cell types in plants.

Biotechnological Applications and Metabolic Engineering of Reticulin Pathways

Engineering of Native Plant Systems

Engineering the native plant systems that naturally produce reticulin involves strategies to optimize the plant's inherent metabolic machinery to favor this compound accumulation or channel flux towards specific desired alkaloids.

Strategies for Enhancing this compound Accumulation

Enhancing the accumulation of this compound in plants necessitates a deep understanding and strategic modulation of the intricate enzymatic steps and regulatory mechanisms governing the BIA pathway. This compound is synthesized from the amino acid tyrosine through a series of enzymatic transformations. thieme-connect.comnih.gov The key enzymes catalyzing the formation of (S)-reticuline include norcoclaurine synthase (NCS), norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), N-methylcoclaurine 3'-hydroxylase (NMCH), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT). caltech.edunih.govnih.govnih.gov The epimerization of (S)-reticuline to (R)-reticuline, a critical step for the biosynthesis of morphinan (B1239233) alkaloids like morphine, is catalyzed by the bifunctional enzyme STORR. thieme-connect.comnih.govresearchgate.netpharmaceutical-journal.com

Approaches to increase this compound levels often involve identifying and enhancing the activity of enzymes upstream of this compound or, conversely, downregulating the activity of enzymes that convert reticuline (B1680550) into other compounds. For instance, in Papaver somniferum, (S)-reticuline is a precursor to alkaloids in various branches, including those leading to sanguinarine (B192314)/berberine (B55584) and morphine. caltech.eduthieme-connect.comnih.gov Modulating the activity of enzymes at these pathway branches could potentially lead to an increase in the this compound pool.

Modulating Pathway Flux via Gene Overexpression or Silencing

Modulating metabolic flux through techniques such as gene overexpression or silencing is a direct method to influence the levels of this compound and the profile of downstream products in plants. Overexpressing genes encoding enzymes in the biosynthetic route leading to reticuline, such as NCS, 6OMT, CNMT, NMCH, or 4'OMT, could potentially increase the flow of precursors towards this compound synthesis. caltech.edunih.govnih.govnih.gov Conversely, silencing genes responsible for converting reticuline into subsequent alkaloids, such as the gene for berberine bridge enzyme (BBE), which directs flux towards sanguinarine and berberine, or salutaridine (B1681412) synthase (SalSyn), which is involved in morphine biosynthesis, could result in higher reticuline accumulation. nih.govnih.govresearchgate.net

Studies in Papaver somniferum have highlighted the spatial organization of BIA biosynthesis, with enzymes localized in specific cell types like sieve elements and laticifers. nih.govnih.gov This cellular compartmentalization adds complexity and needs to be considered for effective targeted genetic engineering in native plant systems.

Heterologous Production in Microbial Platforms

Heterologous production of this compound and related BIAs in microbial hosts like Saccharomyces cerevisiae and Escherichia coli offers several advantages over traditional plant extraction, including rapid growth, ease of genetic manipulation, and scalable fermentation processes. nih.govresearchgate.netnih.gov

Reconstruction of this compound Biosynthesis in Saccharomyces cerevisiae

Reconstructing the this compound biosynthetic pathway in Saccharomyces cerevisiae has been a significant area of focus. Yeast is considered a favorable host for expressing plant cytochrome P450 enzymes, which are often integral to BIA biosynthesis, due to its eukaryotic nature providing appropriate membrane environments like the endoplasmic reticulum. nih.gov Researchers have successfully engineered yeast strains to produce (S)-reticuline from readily available substrates such as (R,S)-norlaudanosoline, by introducing heterologous enzymes from plants like Papaver somniferum and Thalictrum flavum. caltech.edu This engineered pathway typically involves methyltransferases including 6OMT, CNMT, and 4'OMT. caltech.edu

Furthermore, efforts have been directed towards achieving de novo biosynthesis of (S)-reticuline from glucose in yeast by assembling the entire pathway starting from tyrosine. researchgate.netnih.govnih.gov This involves the introduction of a series of enzymes, often from different organisms, to convert tyrosine through intermediates like L-DOPA, dopamine (B1211576), and (S)-norcoclaurine to (S)-reticuline. caltech.edunih.govresearchgate.netgenecards.orgontosight.ai Challenges encountered include optimizing the activity of plant enzymes within the yeast cellular environment and addressing potential bottlenecks in the engineered pathway. nih.gov Research indicates that the yield of reticuline in engineered yeast can vary considerably based on the specific enzyme variants used and their expression levels. caltech.edu

Starting SubstrateKey Heterologous Enzymes UsedReticuline Titer (approx.)Reference
(R,S)-Norlaudanosoline6OMT, CNMT, 4'OMT (from P. somniferum, T. flavum)~10-150 mg/L caltech.edu
GlucoseMultiple enzymes from various sources (for de novo synthesis)Up to 4.8 g/L researchgate.netnih.gov

Optimization of Pathway Enzymes and Host Chassis in Escherichia coli

Escherichia coli is another prominent microbial host utilized for the heterologous production of natural products, including BIAs. researchgate.netnih.gov Engineering E. coli for this compound biosynthesis follows similar principles to yeast, focusing on reconstituting the biosynthetic route from simpler precursors. researchgate.netresearchgate.net Engineered E. coli strains have been developed to produce (S)-reticuline from carbon sources like glucose or glycerol (B35011) through the introduction of the necessary plant and bacterial enzymes. researchgate.netresearchgate.net

Optimization strategies in E. coli chassis involve enhancing the efficiency of the introduced enzymes, balancing the metabolic flux to prevent intermediate accumulation or depletion, and minimizing the formation of undesirable byproducts. researchgate.net Techniques such as codon optimization for improved expression in E. coli, protein engineering to enhance enzyme activity or substrate specificity, and optimization of fermentation parameters have been implemented. researchgate.net While E. coli offers advantages in terms of rapid growth and well-established genetic tools, challenges can arise regarding the proper folding and functional expression of plant-derived enzymes, particularly the membrane-associated cytochrome P450s that are vital for certain steps in BIA biosynthesis. nih.gov

Starting SubstrateKey Engineering Strategies(S)-Reticuline Titer (approx.)Reference
Glucose or GlycerolHeterologous enzyme expression, culture condition optimizationUp to 40 mg/L (initial) researchgate.net
GlucosePathway reconstitution, optimizationUp to 160 mg/L oup.com

Development of Modular and Co-culture Strategies for Complex Pathways

The biosynthesis of this compound and the downstream production of various BIAs involve complex metabolic pathways with numerous enzymatic steps. Reconstituting and optimizing such extensive pathways within a single microbial host can be challenging due to potential issues like metabolic burden, incompatibility between enzymes from different organisms, and varying requirements for cellular compartments or cofactors. nih.govnih.gov Modular and co-culture strategies offer effective approaches to address these complexities. nih.govnih.govnih.gov

Modular engineering entails breaking down a complex biosynthetic pathway into smaller, more manageable modules, each responsible for a specific segment of the pathway, converting one intermediate to the next. nih.govnih.gov These individual modules can be optimized independently before being integrated into a single host or distributed among different host strains in a co-culture system. nih.govnih.gov For instance, distinct modules can be designed for the synthesis of precursors, the conversion of early intermediates to this compound, and the subsequent transformation of this compound into target downstream alkaloids. nih.gov

Strategy TypeMicrobial Hosts UsedPathway Division ExamplePotential BenefitsReference
ModularSaccharomyces cerevisiaePathway divided into modules for precursor synthesis, intermediate conversion, etc.Independent optimization of pathway segments nih.gov
Co-cultureE. coli and S. cerevisiaeE. coli produces (S)-reticuline, S. cerevisiae performs downstream modificationsReduced metabolic burden, host suitability for specific enzymes nih.govnih.gov

Synthetic Biology for Novel this compound Derivatives

Synthetic biology offers powerful tools to manipulate and redesign biological systems for the production of valuable compounds. In the context of this compound, synthetic biology approaches are being employed to create novel derivatives by leveraging the existing biosynthetic scaffold and engineering the enzymes involved in its pathway. This involves strategies such as combinatorial biosynthesis and directed evolution of enzymes.

Combinatorial Biosynthesis Leveraging this compound Scaffold

Combinatorial biosynthesis involves the creation of libraries of natural product analogs by mixing and matching genes or enzyme domains from different biosynthetic pathways psu.edunih.gov. This compound serves as a pivotal scaffold in BIA biosynthesis, with the pathway diverging from (S)-reticuline to produce a wide array of alkaloids wikipedia.orgthieme-connect.com. This branching nature makes the this compound pathway an excellent target for combinatorial biosynthesis.

By introducing enzymes from other BIA pathways or even unrelated biosynthetic routes into a host organism engineered to produce this compound, researchers can generate novel compounds that would otherwise be difficult or impossible to obtain through traditional chemical synthesis or extraction from plants nih.govpsu.edu. For example, engineering Escherichia coli and Saccharomyces cerevisiae to produce (S)-reticuline has been achieved, providing a platform for further diversification using heterologously expressed enzymes nih.govnih.gov. S. cerevisiae has been engineered to express membrane-bound P450 enzymes that can derivatize (S)-reticuline into other plant natural products nih.gov.

The concept of combinatorial biosynthesis, initially developed for polyketides and oligopeptides, involves using different precursors or further modifying a structural scaffold psu.edu. Applying this to the this compound scaffold allows for the generation of diverse chemical structures by manipulating the enzymes that act upon this compound or its precursors psu.edunih.gov. This can lead to the discovery of "unnatural" natural products with altered structures and potentially improved pharmacological properties nih.gov.

Directed Evolution and Enzyme Engineering for Modified Specificity and Activity

Directed evolution and enzyme engineering are crucial for optimizing existing enzymes in the this compound pathway and creating novel biocatalysts with altered specificity and activity, enabling the production of new this compound derivatives nih.govinfinitabiotech.com. Directed evolution mimics natural selection in a laboratory setting, involving iterative rounds of mutagenesis, screening or selection, and amplification to identify enzyme variants with desired characteristics infinitabiotech.comscispace.comnobelprize.org. Enzyme engineering, which includes rational design and directed evolution, aims to modify the amino acid sequence of an enzyme to improve properties such as catalytic activity, substrate specificity, and stability nih.govinfinitabiotech.comresearchgate.net.

Enzymes in the BIA pathway, including those acting on this compound, can be targets for these techniques. For instance, optimizing the catalytic efficiency of enzymes for key steps in the pathway from (S)-reticuline to specific alkaloids like chelerythrine (B190780) has been identified as crucial for improving yield nih.gov. Directed evolution has been successfully applied to various enzymes to improve their activity, selectivity, stability, and solubility, and the focus has shifted to manipulating entire biosynthetic pathways for producing both natural and novel compounds nih.govillinois.edu.

Rational design, which requires detailed knowledge of enzyme structure and mechanism, can be combined with directed evolution in a semi-rational approach to engineer enzymes infinitabiotech.com. Computational tools are also becoming increasingly important in exploring enzyme sequence space and designing improved or novel enzymes nih.govillinois.edunih.gov. These approaches can help overcome limitations such as low enzyme tolerance for non-native substrates or transformations, which is critical for expanding chemical diversity in heterologous biosynthesis pnas.org.

By engineering enzymes involved in the modification of this compound, it is possible to alter the types of functional groups added, the regiochemistry of reactions, and ultimately, the final alkaloid structure nih.gov. This can involve modifying enzymes to accept different substrates or catalyze novel reactions, leading to the biosynthesis of this compound derivatives not found in nature.

Examples of relevant enzyme engineering concepts applicable to this compound pathway enzymes:

Modifying substrate specificity: Engineering enzymes to act on non-native substrates or to change their preference for different this compound-related molecules nih.govinfinitabiotech.comnih.gov.

Altering catalytic activity: Improving the efficiency of slow or rate-limiting enzymes in the pathway nih.govnih.gov.

Introducing novel activities: Engineering enzymes to catalyze entirely new reactions on the this compound scaffold, leading to unprecedented chemical structures infinitabiotech.comresearchgate.net.

Research findings highlight the potential of these strategies. For example, overexpression of rate-limiting enzymes like norcoclaurine synthase has been shown to enhance the biosynthesis of (S)-reticuline nih.gov. While specific detailed data tables on directed evolution outcomes for this compound pathway enzymes were not prominently found in the search results, the principles and successful applications of directed evolution and enzyme engineering in other biosynthetic pathways, such as those for carotenoids and polyketides, demonstrate the feasibility and potential for similar success with the this compound scaffold illinois.edunih.govmdpi.com.

Advanced Analytical Methodologies for Reticulin Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and Microprobe)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for analyzing the atomic structure and composition of organic molecules researchgate.net. It plays a pivotal role in resolving the structural mysteries of molecular compounds across diverse fields, including natural products chemistry google.com. Routine analyses often involve one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, which provide information on the types and chemical environments of hydrogen and carbon atoms within the molecule researchgate.netwikipedia.org.

For more complex structural challenges, two-dimensional (2D) NMR techniques are employed. These methods, such as COSY, TOCSY, ROESY, NOESY, HMBC, and HSQC, provide correlation information between different nuclei, helping to establish connectivity and spatial relationships within the molecule researchgate.netnih.gov. 2D NMR is particularly useful in the analysis of larger and more complicated molecules where signal overlap in 1D spectra can be significant researchgate.netnih.gov.

Advances in NMR technology include the development of microprobe or sub-microprobe technologies, which significantly improve sensitivity and decrease the lower limits of detection and quantification, especially for mass-limited samples. Microprobes, such as the 1mm and 1.7mm MicroProbes, operate with very small sample volumes (e.g., 5-30 microliters) using capillary tubes, enabling high-resolution NMR experiments with outstanding sensitivity even with limited sample amounts.

While specific detailed NMR data for Reticulin were not extensively found in the search results, general applications of NMR, including 1D and 2D techniques, are standard for the structural elucidation of alkaloids and other natural products google.com. One source mentions the use of 1H NMR in relation to this compound in a patent context.

High-Resolution Mass Spectrometry (MS and MS/MS) for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its fragmentation pattern, which aids in structural confirmation and elucidation wikipedia.org. High-Resolution Mass Spectrometry (HR-MS) provides exact mass measurements with high accuracy and resolving power, enabling the determination of the elemental composition (molecular formula) of a compound. This is particularly useful for identifying unknown substances and confirming the molecular formula of isolated compounds.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis with a fragmentation step in between. This technique provides fragment ions that serve as a molecular fingerprint, offering detailed structural information about the compound. By analyzing the fragmentation pattern, researchers can deduce the connectivity of atoms and confirm substructures within the molecule wikipedia.org. LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is widely used for the analysis of complex mixtures, allowing for the separation of components before their fragmentation and detection by MS/MS. HR-MS can also be used as an alternative or complementary method to MS/MS for the analysis of various compounds.

These MS techniques are routinely applied in the analysis of natural products and other organic molecules to confirm their molecular weight and structural features.

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are essential for studying chiral molecules and determining their stereochemical configuration. CD spectroscopy measures the difference in absorbance between left- and right-handed circularly polarized light as it passes through a chiral sample. The resulting CD spectrum provides information about the molecule's optical activity and the spatial arrangement of its atoms, particularly around chiral centers.

CD is a valuable tool for understanding the conformational properties of molecules and has been used to study the secondary structure of biomolecules. In the context of small organic molecules like alkaloids, CD can help assign the absolute configuration of stereocenters, which is crucial for understanding their biological activity and properties. The application of chiroptical spectroscopy, including CD, is important in analytical chemistry for the identification and characterization of optically active substances.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating a compound of interest from complex mixtures and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantitative analysis of compounds dissolved in a liquid sample. HPLC separates components based on their differential interaction with a stationary phase as they are carried through the column by a mobile phase.

Various detection methods can be coupled with HPLC to detect and quantify the separated analytes. Common detectors include refractive index (RI), ultraviolet and visible (UV-Vis) absorbance, fluorescence, evaporative or laser light scattering (ELS or LLS), and electrochemical (EC) detectors. The choice of detector depends on the chemical properties of the analyte. UV detection is versatile and offers good sensitivity for compounds with chromophores that absorb UV light.

HPLC is a standard technique for the purification and analysis of natural products and other organic compounds, allowing for the isolation of the target molecule from crude extracts and the determination of its purity and concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combine the separation power of HPLC with the identification and quantification capabilities of mass spectrometry. This hyphenated technique is particularly powerful for the analysis of complex mixtures, such as biological extracts or reaction mixtures.

In LC-MS/MS, the liquid chromatograph separates the components of the mixture before they enter the mass spectrometer. The MS component then ionizes the separated compounds and measures their mass-to-charge ratio, providing information about their molecular weight. In LC-MS/MS, selected ions can be further fragmented and analyzed, providing more specific identification and structural information. This is especially valuable for analyzing samples with many components, where it helps to minimize signal suppression and allows for the identification and quantification of target analytes even at low concentrations. LC-MS/MS has become a ubiquitous technique for quantitative analysis in various fields due to its sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Pathway Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used for separating and identifying volatile and semi-volatile compounds in a sample. In the context of this compound research, GC-MS is valuable for analyzing volatile intermediates within its biosynthetic pathway. While this compound itself may require derivatization to become sufficiently volatile for GC analysis due to its polarity and molecular weight, other upstream or side-pathway intermediates might be directly amenable to GC-MS.

GC-MS offers high chromatographic separation power, reproducible retention times, and robust quantitation. thermofisher.com The mass spectrometry component provides characteristic fragmentation patterns that aid in the definitive identification of compounds by comparison to spectral libraries. thermofisher.com Sample derivatization, often involving methoximation and silylation of polar functional groups, is commonly employed to increase the volatility and thermal stability of metabolites for GC-MS analysis. thermofisher.com This allows for a broader range of small molecule metabolites, including those central to metabolism, to be analyzed. thermofisher.com

Studies investigating engineered microorganisms for the production of (S)-reticuline have utilized GC-MS to analyze identified substances, including potential pathway intermediates or byproducts. researchgate.net Examples of substances identified in such analyses include 2-phenylethanol, 4-hydroxy phenylethanol, indole, phenylethylamine, and indole-3-ethanol. researchgate.net GC-MS has also been employed in the detection and characterization of this compound itself, often after derivatization, for applications such as identifying markers of opium use. researchgate.net

Advanced Imaging and Localization Techniques

Advanced imaging techniques provide insights into the spatial organization of enzymes and pathways involved in this compound biosynthesis within cells and tissues.

Confocal Laser Scanning Microscopy for Subcellular Enzyme Localization

Confocal Laser Scanning Microscopy (CLSM) is widely used to visualize the subcellular localization of proteins, including enzymes involved in metabolic pathways. evidentscientific.commdpi.com By using fluorescently tagged enzymes or immunofluorescence techniques with specific antibodies, researchers can determine in which organelles or cellular compartments these enzymes reside. evidentscientific.com This is crucial for understanding how metabolic pathways are organized and compartmentalized within a cell.

In the context of plant alkaloid biosynthesis, which includes this compound as a key intermediate, enzymes are often associated with specific cellular structures like the endoplasmic reticulum (ER) or vesicles. CLSM allows for the visualization of co-localization between a target enzyme and known organelle markers, providing evidence for its subcellular location. evidentscientific.com The technique offers optical sectioning, which improves resolution and allows for the reconstruction of 3D cellular structures. evidentscientific.com While the theoretical resolution limit of confocal microscopy is around 200 nanometers, practical resolution can range from 400 to 600 nanometers. evidentscientific.com Despite this limitation, CLSM is effective for determining if molecules reside within the same organelle or closely associated structures. evidentscientific.com

Although specific examples of CLSM being used solely for this compound pathway enzyme localization were not prominently found in the search results, the technique is a standard tool for studying the localization of enzymes in various metabolic pathways, including those producing secondary metabolites in plants. researchgate.netnih.gov Studies on the localization of other enzymes, such as glycolytic enzymes or viral replication proteins, demonstrate the capability of CLSM to reveal their distribution within cellular compartments. researchgate.netnih.gov

Electron Microscopy for Pathway Compartmentalization

Electron Microscopy (EM), particularly Transmission Electron Microscopy (TEM), offers much higher resolution compared to light microscopy techniques like CLSM, allowing for the visualization of fine cellular structures and the compartmentalization of biological processes at the ultrastructural level. EM can provide detailed images of organelles and membranes where metabolic pathways, including those involving this compound, might be localized and organized.

While direct studies specifically detailing the ultrastructural compartmentalization of the this compound biosynthetic pathway using EM were not extensively found, EM is a crucial tool for understanding cellular architecture and the localization of various cellular components and processes. For example, TEM has been used to study the compartmentalization of zymogen granules in pancreatic cells and viral replication organelles, demonstrating its ability to reveal organized structures within cells. nih.govnih.gov

Immunoelectron microscopy, which combines the high resolution of EM with immunolabeling techniques, can pinpoint the location of specific enzymes or pathway intermediates within organelles or membrane structures. Although not specifically shown for this compound biosynthesis in the provided results, this approach has been used to examine the effect of cholesterol biosynthetic pathway intermediates on secretory granule formation and morphology, indicating its utility in studying metabolic pathway effects on cellular structures. oup.com The application of techniques like low-voltage TEM can reveal compartmentalization that might be masked by traditional staining methods. nih.gov

It is important to note that "this compound" staining is also a histological technique used to visualize reticular fibers, a type of collagen-containing connective tissue. southtees.nhs.ukannlabmed.org This application of "this compound" staining should not be confused with the study of the chemical compound this compound. Electron microscopy, in the context of analyzing connective tissues, can reveal the structural organization of collagen fibers, which appear in this compound stains. jci.org

Computational and Bioinformatics Approaches

Computational and bioinformatics methods play an increasingly vital role in this compound research, aiding in the discovery of novel enzymes, the prediction of metabolic pathways, and the analysis of enzyme-substrate interactions.

In Silico Enzyme Discovery and Pathway Prediction

In silico approaches leverage computational tools and databases to identify potential enzymes involved in metabolic pathways and to predict the pathways themselves. This is particularly useful for complex pathways like the one leading to this compound, which involves multiple enzymatic steps.

Strategies for enzyme discovery often involve analyzing genomic and transcriptomic data to identify candidate genes that may encode enzymes with the desired activity. researchgate.net Bioinformatics tools can predict enzyme function based on sequence similarity to known enzymes or by analyzing gene clusters and co-expression patterns. frontiersin.orgnih.gov For example, genes in the same metabolic pathway are often co-regulated and show similar expression profiles. frontiersin.orgosti.gov Databases like KEGG and MetaCyc utilize sequence similarity and orthologous relationships to predict enzyme commission numbers and assign genes to metabolic pathways. osti.gov

In the context of this compound biosynthesis, which is part of the benzylisoquinoline alkaloid pathway, in silico methods can help identify novel enzymes responsible for specific conversions. The discovery of the STORR enzyme, which converts (S)-reticuline to (R)-reticuline, highlights the ongoing effort to fully elucidate this pathway. pharmaceutical-journal.com Computational approaches can prioritize candidate genes for experimental validation, accelerating the discovery process. researchgate.net

Pathway prediction tools integrate genomic, transcriptomic, proteomic, and metabolomic data to reconstruct metabolic networks. osti.gov These tools can hypothesize the sequence of enzymatic reactions leading to a specific compound like this compound. While challenges exist due to the complexity of plant secondary metabolism and large gene families, integrating multiple data types and utilizing machine learning can improve prediction accuracy. frontiersin.orgosti.gov

Molecular Docking and Dynamics for Enzyme-Substrate Interactions

Molecular docking and molecular dynamics simulations are computational techniques used to model and analyze the interactions between enzymes and their substrates or inhibitors at an atomic level. These methods provide insights into the binding affinity, orientation, and conformational changes that occur during enzyme-substrate recognition and catalysis.

Molecular docking predicts the preferred orientation (binding pose) of a ligand (substrate or inhibitor) within the binding site of a protein (enzyme). ijddr.in Scoring functions are used to estimate the strength of the interaction. ijddr.in This can help researchers understand how a substrate binds to the active site of an enzyme involved in this compound biosynthesis and identify key residues involved in the interaction. Flexible ligand docking and even flexible receptor docking approaches are used to account for the conformational changes that can occur upon binding. ijddr.inresearchgate.net

Molecular dynamics simulations extend docking by simulating the movement and interactions of atoms over time. plos.org This provides a dynamic view of the enzyme-substrate complex, allowing researchers to study the stability of the complex, conformational changes, and the process of substrate entry and product release. plos.orgosti.govacs.org By simulating the enzyme and substrate in a dynamic environment, these methods can provide a more realistic picture of the binding process and catalytic mechanism. plos.orgosti.gov

While specific published studies detailing molecular docking and dynamics simulations focused solely on this compound-converting enzymes were not explicitly found in the search results, these techniques are widely applied to study enzyme-substrate interactions in various metabolic pathways. osti.govacs.orgresearchgate.netmdpi.com For example, molecular dynamics simulations have been used to investigate substrate binding mechanisms in carboxylesterases and to understand how protein and substrate dynamics contribute to enzymatic specificity. osti.govacs.org Molecular docking studies have also been used to analyze the binding affinity of potential enzyme inhibitors. mdpi.comnih.gov These computational approaches can provide valuable mechanistic insights that complement experimental studies of enzymes in the this compound biosynthetic pathway.

Biological Significance of Reticulin in a Plant Context

Role in Plant Secondary Metabolism and Ecological Interactions

Plant secondary metabolites (SMs), including alkaloids like reticulin, are compounds not directly involved in the primary processes of growth and development but are essential for plant survival and interactions with the environment. mdpi.comcambridge.org These metabolites contribute to a plant's ability to adapt to and survive environmental stresses and mediate ecological relationships with other organisms. mdpi.comresearchgate.net

Contribution to Plant Defense Mechanisms and Herbivory Deterrence

This compound and the alkaloids derived from it play a significant role in plant defense against herbivores and pathogens. mdpi.comcambridge.orgnih.gov Secondary metabolites can act as deterrents or toxins to herbivores, reducing feeding or causing direct toxic effects. nih.govwikipedia.org Herbivore damage can induce complex reactions in plants, leading to the synthesis and accumulation of these defensive compounds. nih.gov While the direct role of this compound itself in deterrence is often linked to its downstream products, its position as a key intermediate means its production is integral to the plant's chemical defense arsenal. frontiersin.orgnih.gov

Inter-organismal Signaling and Allelopathy

Plant secondary metabolites are involved in mediating interactions between plants and other organisms, including inter-plant communication (allelopathy) and interactions with microbes. researchgate.netnih.govmdpi.com Allelopathy involves the production of chemicals by a plant that influence the growth of neighboring plants. researchgate.netnih.govmdpi.com While flavonoids are well-acknowledged allelopathic molecules, alkaloids and phenolic compounds are also recognized for their roles in these interactions, particularly in invasive plant species where they can inhibit the growth of native flora. nih.govmdpi.com The involvement of this compound specifically in inter-organismal signaling or allelopathy is primarily through its role as a precursor to alkaloids known to have such effects. frontiersin.orgnih.govnih.gov

This compound as a Gateway to Bioactive Alkaloids

(S)-Reticuline is widely recognized as a central branch-point intermediate in the biosynthetic pathways of numerous types of benzylisoquinoline alkaloids. frontiersin.orgnih.govthieme-connect.comcaltech.edu This makes it a critical compound for the plant's ability to produce a diverse range of bioactive molecules.

Production of Precursors for Pharmaceutical Compounds

One of the most significant roles of this compound in plants is its function as a direct precursor for the biosynthesis of numerous pharmaceutically important alkaloids, including the narcotic analgesics morphine and codeine. nih.govgoogle.comepo.orgnih.gov (S)-Reticuline is converted to its (R)-epimer as the initial step in the formation of morphine. nih.gov The biosynthesis of these compounds from this compound involves a series of enzymatic steps, with enzymes like berberine (B55584) bridge enzyme (BBE) catalyzing the conversion of (S)-reticuline to (S)-scoulerine, a precursor for sanguinarine (B192314), and other enzymes involved in the morphinan (B1239233) pathway. frontiersin.orgnih.gov The production of these valuable compounds in plants has led to research into utilizing microbial systems engineered with plant enzymes to produce this compound and downstream alkaloids for pharmaceutical applications. nih.govnih.govresearchgate.netpnas.org

Contribution to Chemotaxonomic Classification of Plant Species

Chemotaxonomy, a method of classifying plants based on their chemical constituents, utilizes the diversity of plant metabolites, including alkaloids, as taxonomic markers. nih.govmdpi.comaakash.ac.inresearchgate.net The presence and distribution of specific secondary metabolites, such as benzylisoquinoline alkaloids like this compound and its derivatives, can provide insights into the phylogenetic relationships between plant species. nih.govmdpi.comaakash.ac.in While morphological and genetic characteristics are primary methods of classification, chemical profiles offer a complementary tool, particularly for distinguishing closely related species or understanding relationships among different developmental stages within a species. nih.govmdpi.com The occurrence of specific alkaloid profiles originating from this compound can serve as a basis for chemotaxonomic differentiation. aakash.ac.in

Future Research Directions and Challenges

Elucidation of Undiscovered Enzymes and Pathway Branches

Despite considerable progress, the complete enzymatic landscape surrounding reticulin biosynthesis and its downstream pathways is still being mapped. While key enzymes converting tyrosine derivatives to (S)-reticuline and the epimerase converting (S)-reticuline to (R)-reticuline have been identified f1000research.compharmaceutical-journal.comsciencenews.orgfrontiersin.org, there is still a need to identify and characterize novel enzymes involved in alternative or less-understood branches of the BIA pathway originating from this compound. For instance, while the conversion of (S)-reticuline to (S)-scoulerine by the berberine (B55584) bridge enzyme (BBE) is known, other modifications and cyclization reactions leading to the vast diversity of BIAs likely involve undiscovered enzymatic activities frontiersin.orgrsc.org. Computational approaches, such as those utilizing machine learning models, are being employed to predict missing enzymes in biosynthetic pathways, including those related to this compound in Papaver somniferum researchgate.net. The identification of such enzymes is crucial for fully understanding the metabolic flow and for reconstituting complete pathways in heterologous hosts f1000research.com. Research into species like Sinomenium acutum, which may utilize reticuline (B1680550) epimerase-independent pathways for BIA biosynthesis, also highlights the potential for novel enzyme discoveries nih.gov.

Enhancing Sustainable Bioproduction of this compound and Derivatives

Current methods for obtaining this compound and its derivatives often rely on extraction from plants, which can be limited by low yields, environmental factors, and ethical concerns . Sustainable bioproduction through engineered microorganisms offers a promising alternative ontosight.ainih.govsciencemediacentre.orgresearchgate.net. Significant efforts have been directed towards engineering Escherichia coli and Saccharomyces cerevisiae for this compound production from simple carbon sources like glucose or glycerol (B35011) frontiersin.orgf1000research.comnih.govbiorxiv.orgjst.go.jpkobe-u.ac.jpnih.gov. Challenges remain in optimizing these microbial cell factories to achieve commercially viable production levels sciencemediacentre.orgthemedicinemaker.com. Future research will focus on improving titers and conversion efficiency through strategies such as optimizing precursor supply, enhancing enzyme expression and activity, and engineering transport mechanisms for efficient product secretion nih.govbiorxiv.orgthemedicinemaker.comtandfonline.com. Co-culture systems utilizing different microbial species for distinct pathway modules are also being explored to enhance productivity and handle complex pathways nih.govjst.go.jp. Utilizing waste products like crude glycerol as substrates presents an avenue for more sustainable and cost-effective bioproduction kobe-u.ac.jp.

Development of Novel Genetic Engineering Tools for Pathway Optimization

Optimizing the complex, multi-enzyme pathways involved in this compound biosynthesis and its conversion to downstream alkaloids necessitates the development and application of advanced genetic engineering tools researchgate.netresearchgate.net. Synthetic biology provides a framework for designing, constructing, evaluating, and optimizing metabolic pathways at a systems level themedicinemaker.comresearchgate.net. Future research will involve developing more efficient and precise tools for gene editing, pathway assembly, and expression control in host organisms like yeast and E. coli researchgate.netacs.org. Techniques such as CRISPR/Cas9 and CRISPR/Cpf1 are being refined for pathway refactoring and optimization researchgate.netacs.org. Computational tools for pathway design and prediction are also crucial for identifying optimal enzyme combinations and genetic modifications illinois.edu. Strategies for optimizing ribosome binding sites (RBSs) and promoters, as well as combinatorial methods for altering key enzymes, will be essential for maximizing this compound production and directing flux towards desired derivatives researchgate.net.

Systems Biology and Multi-Omics Integration for Comprehensive Pathway Understanding

A comprehensive understanding of this compound biosynthesis and its integration within the broader cellular metabolism requires systems biology approaches and the integration of multi-omics data frontiersin.orgnih.gov. Future research will increasingly utilize genomics, transcriptomics, proteomics, and metabolomics to gain a holistic view of the pathways and identify bottlenecks or regulatory points frontiersin.orgnih.gov. Integrating these diverse datasets, although challenging, is essential for revealing novel insights into complex biological systems . Computational tools and data analysis methods, including network construction, machine learning, and big data visualization, will be critical for interpreting multi-omics data and generating genome-scale metabolic models to guide pathway engineering nih.gov. This integrated approach will facilitate the rational design of engineered strains with improved this compound production and controlled synthesis of specific downstream alkaloids.

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting and quantifying reticulin in histological samples?

  • Methodological Answer : this compound detection typically relies on silver-based staining (e.g., Gomori’s or Wilder’s stains) to visualize fibrillar networks in tissues. Key steps include:

  • Tissue Preparation : Optimal fixation (e.g., 10% neutral buffered formalin) and paraffin embedding to preserve fibril integrity.
  • Staining Validation : Include positive controls (e.g., liver or spleen sections) and negative controls (omitting silver impregnation) to confirm specificity .
  • Quantitative Analysis : Use image analysis software (e.g., ImageJ) to measure fibril density, but ensure calibration against manual scoring to mitigate software bias .

Q. How do researchers address variability in this compound staining across laboratories?

  • Methodological Answer : Standardize protocols using consensus guidelines (e.g., WHO criteria for myelofibrosis grading). Critical factors:

  • Inter-laboratory Calibration : Share reference slides between labs to align staining intensity interpretation.
  • Statistical Harmonization : Apply intraclass correlation coefficients (ICCs) to assess observer agreement, with adjustments for batch effects using mixed-effects models .

Q. What are the limitations of current this compound-specific antibodies in immunohistochemistry (IHC)?

  • Methodological Answer : Commercially available antibodies (e.g., anti-collagen III) may cross-react with non-reticulin fibrils. Mitigation strategies:

  • Epitope Mapping : Validate antibodies using knockout tissue models or peptide blocking assays.
  • Multi-modal Validation : Combine IHC with mass spectrometry to confirm target specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound fiber density and functional outcomes (e.g., in fibrosis or cancer stroma)?

  • Methodological Answer :

  • Multi-omics Integration : Correlate this compound density with transcriptomic (e.g., TGF-β pathway activation) or proteomic data to identify confounding factors.
  • Spatial Analysis : Use multiplex imaging (e.g., CODEX or MIBI) to map this compound in relation to immune cell infiltration or vascular networks .
  • Controlled Cohorts : Stratify patients by disease stage or treatment history to isolate this compound’s role from competing variables .

Q. What experimental designs are optimal for studying this compound’s role in 3D extracellular matrix (ECM) remodeling?

  • Methodological Answer :

  • In Vitro Models : Engineer decellularized ECM scaffolds seeded with fibroblasts, and monitor this compound deposition via second-harmonic generation (SHG) microscopy.
  • Dynamic Assays : Use microfluidic platforms to simulate shear stress or hypoxia, measuring real-time fibril reorganization via live-cell imaging .
  • Computational Modeling : Apply finite element analysis (FEA) to predict mechanical stress distribution in this compound-rich matrices .

Q. How can researchers reconcile discrepancies between biochemical assays and histological this compound quantification?

  • Methodological Answer :

  • Cross-validation : Compare hydroxyproline assays (collagen proxy) with AI-driven histomorphometry to identify non-collagenous contributors.
  • Sample Preparation Audits : Document fixation time, pH, and temperature, as these variables disproportionately affect biochemical vs. histological outcomes .
  • Meta-analysis : Aggregate data from public repositories (e.g., GEO or PRIDE) to assess methodological biases across studies .

Q. What ethical and technical challenges arise when studying this compound in human vs. animal models?

  • Methodological Answer :

  • Ethical Compliance : For human tissues, adhere to NIH guidelines on de-identification and informed consent; for animal models, follow ARRIVE 2.0 reporting standards .
  • Species-specific Artifacts : Note that murine this compound networks may lack post-translational modifications present in humans. Validate findings using xenograft models or humanized scaffolds .

Methodological Recommendations

  • Data Reproducibility : Publish raw imaging data and staining protocols in supplementary materials, referencing platforms like Zenodo or Figshare .
  • Statistical Rigor : Use non-parametric tests (e.g., Mann-Whitney U) for skewed this compound density distributions and adjust for multiple comparisons (e.g., Benjamini-Hochberg) .
  • Cross-disciplinary Collaboration : Engage biophysicists for structural modeling and clinicians for translational relevance, ensuring alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

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